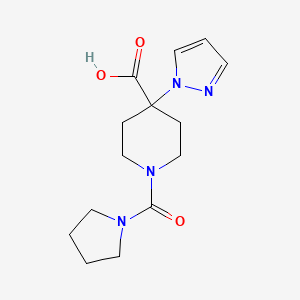
4-(1H-pyrazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed as a tool to study the function and regulation of various biological systems.
作用机制
The mechanism of action of 4-(1H-pyrazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid is not fully understood. However, it is believed to interact with specific biological targets, such as receptors or enzymes, to modulate their activity or function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological target it interacts with. For example, it has been shown to modulate the activity of certain neurotransmitter receptors, such as the GABA(A) receptor, which can lead to changes in synaptic transmission and neuronal excitability.
实验室实验的优点和局限性
One of the advantages of using 4-(1H-pyrazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid in lab experiments is its specificity for certain biological targets. This allows researchers to study the function and regulation of specific systems in a more precise manner. However, one limitation is that the compound may have off-target effects or interact with other biological targets, which can complicate the interpretation of results.
未来方向
There are many potential future directions for the use of 4-(1H-pyrazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid in scientific research. Some possible directions include:
1. Further investigation of its mechanism of action and specificity for different biological targets.
2. Development of new analogs or derivatives with improved specificity or potency.
3. Application in the study of disease mechanisms or drug discovery.
4. Use in the development of new therapeutic strategies for neurological or psychiatric disorders.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its specificity for certain biological targets makes it a useful tool for studying the function and regulation of various systems. However, further research is needed to fully understand its mechanism of action and potential applications in disease treatment.
合成方法
The synthesis of 4-(1H-pyrazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid involves the reaction of 1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid with 1H-pyrazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography.
科学研究应用
4-(1H-pyrazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid has potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. It can be used as a tool to study the function and regulation of various biological systems, such as neurotransmitter receptors, ion channels, and enzymes.
属性
IUPAC Name |
4-pyrazol-1-yl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-12(20)14(18-9-3-6-15-18)4-10-17(11-5-14)13(21)16-7-1-2-8-16/h3,6,9H,1-2,4-5,7-8,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTAVWMMRCQNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCC(CC2)(C(=O)O)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(2,2-dimethylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5487968.png)
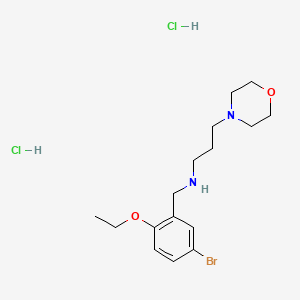

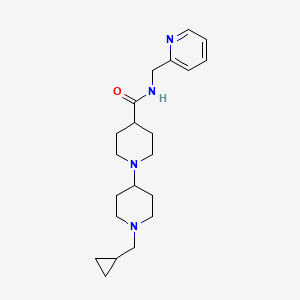
![5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5487994.png)

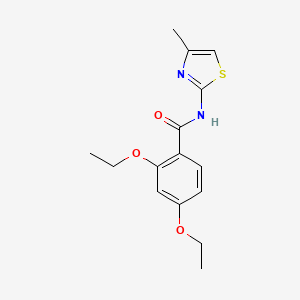
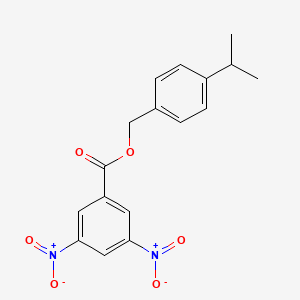
![[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(4-methylphenoxy)ethyl]cyanamide](/img/structure/B5488010.png)
![N-(sec-butyl)-N''-(2-{[(isopropylamino)carbonyl]amino}-6-methylphenyl)urea](/img/structure/B5488020.png)

![1-(1-adamantyl)-3-[(4-hydroxy-5-isopropyl-2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5488037.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5488038.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5488040.png)
